molecular formula C11H18N2O B13251505 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol

4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol

Cat. No.: B13251505
M. Wt: 194.27 g/mol
InChI Key: HAVPDNXGWWBXGO-UHFFFAOYSA-N
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Description

4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol is an amino alcohol derivative characterized by a pentanol backbone substituted at the 4-position with a pyridin-3-ylmethylamino group. Its molecular formula is C₁₁H₁₈N₂O, with a molecular weight of 194.28 g/mol.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

4-(pyridin-3-ylmethylamino)pentan-1-ol

InChI

InChI=1S/C11H18N2O/c1-10(4-3-7-14)13-9-11-5-2-6-12-8-11/h2,5-6,8,10,13-14H,3-4,7,9H2,1H3

InChI Key

HAVPDNXGWWBXGO-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol typically involves the reaction of pyridine-3-carboxaldehyde with 4-aminopentanol under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol Not Available C₁₁H₁₈N₂O 194.28 Amino, pyridinylmethyl, hydroxyl Pharmaceutical intermediates
4-[(7-Chloro-4-quinolinyl)amino]pentan-1-ol 10500-64-8 C₁₄H₁₆ClN₂O 278.75 Amino, chloroquinolinyl, hydroxyl Antimalarial research
4-Methyl-1-pentanol 626-89-1 C₆H₁₄O 102.17 Hydroxyl, branched alkyl Solvent, fragrance
4-Penten-1-ol, 4-(tripropylsilyl)-, acetate 489469-18-3 C₁₃H₂₆O₂Si 258.43 Silyl ether, acetate, hydroxyl Synthetic intermediate
Key Observations:

Aromatic vs. In contrast, 4-methyl-1-pentanol (CAS 626-89-1) is purely aliphatic, limiting its interaction with biological targets .

Molecular Weight and Complexity: The quinolinyl analog (278.75 g/mol) has a higher molecular weight due to the chlorine atom and fused aromatic ring, which may reduce membrane permeability compared to the target compound (194.28 g/mol). The silyl-protected compound (CAS 489469-18-3) incorporates a tripropylsilyl group, increasing lipophilicity and stability for synthetic applications .

Functional Group Reactivity: The amino group in the target compound and its quinolinyl analog enables salt formation and hydrogen bonding, critical for interactions in biological systems. The hydroxyl group in 4-methyl-1-pentanol contributes to its use as a solvent but lacks the multifunctionality seen in amino alcohols .

Physicochemical and Pharmacological Properties

  • Solubility: The pyridine ring may improve water solubility compared to 4-methyl-1-pentanol but reduce it relative to the chloroquinolinyl analog due to the latter’s polar chlorine atom .
  • Basicity : The pyridine nitrogen (pKa ~5) may protonate under physiological conditions, influencing bioavailability.

Biological Activity

4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol features a pyridine ring attached to a pentanol chain through an amino group. This unique arrangement contributes to its interaction with various biological targets.

The biological activity of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol is primarily attributed to its ability to form hydrogen bonds with biomolecules, influencing their structure and function. The hydroxyl group in the pentanol chain can participate in biochemical reactions, enhancing the compound's reactivity and interaction with cellular targets.

Anticancer Activity

Research indicates that derivatives of compounds similar to 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol exhibit significant anticancer properties. For instance, certain pyridine-containing compounds have been shown to inhibit tumor growth in various cancer models. A study demonstrated that related compounds activated the STING pathway, leading to increased cytokine production and reduced tumor growth in mouse models .

CompoundIC50 (nM)Effect
4-(Pyridin-3-ylmethyl)amino derivative25.0High potency against ENPP1
Similar compound1890Moderate activity

Neuroprotective Effects

The compound's neuroprotective potential has been explored, particularly in relation to neurodegenerative diseases. The presence of the pyridine moiety is believed to enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells .

Case Studies

  • Study on ENPP1 Inhibition : A recent study identified a derivative of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol that inhibited Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), showing an IC50 value of 25 nM. This inhibition led to the activation of the STING pathway, promoting an immune response against tumors .
  • Neuroprotective Mechanism : Another investigation revealed that compounds with similar structures demonstrated neuroprotective effects by reducing oxidative stress in neuronal cell lines, suggesting potential applications in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-amino-4-methylpentan-1-olSimilar amino alcoholAnticancer activity
3-amino-2-methylpentan-1-olDifferent arrangementModerate activity

Q & A

Basic: What synthetic strategies are effective for preparing 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via reductive amination between 4-aminopentan-1-ol and pyridine-3-carbaldehyde, using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH ~5–6). Alternatively, nucleophilic substitution of a halogenated pentanol derivative with pyridin-3-ylmethylamine may be employed, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C). Yield optimization depends on:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps .
  • Solvent polarity : Higher polarity enhances solubility of intermediates .
  • Temperature control : Excess heat may promote side reactions (e.g., elimination) .

Basic: Which analytical techniques are critical for characterizing 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol, and what key spectral markers should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for a triplet at δ 3.5–3.7 ppm (CH2OH), a multiplet at δ 7.2–8.5 ppm (pyridine protons), and a broad singlet at δ 1.5–2.0 ppm (NH, exchangeable with D2O) .
    • ¹³C NMR : Peaks at δ 60–65 ppm (C-OH) and δ 140–150 ppm (pyridine carbons) confirm structure .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 211.3 (calculated for C11H18N2O) .
  • IR Spectroscopy : Bands at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyridine) .

Advanced: How do steric and electronic effects of the pyridinylmethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The pyridin-3-ylmethyl group introduces:

  • Steric hindrance : The planar pyridine ring restricts access to the amino group, slowing bimolecular reactions (SN2). Kinetic studies using bulky electrophiles (e.g., tert-butyl bromide) show reduced reaction rates compared to non-aromatic analogs .
  • Electronic effects : The electron-withdrawing pyridine nitrogen decreases nucleophilicity of the adjacent amine. Computational DFT analysis (e.g., Gaussian09) reveals reduced electron density at the nitrogen, correlating with experimental observations of slower alkylation .
    Experimental Design : Compare reactivity with pyridin-2-ylmethyl and pyridin-4-ylmethyl analogs under identical conditions to isolate steric/electronic contributions .

Advanced: What computational approaches predict the conformational flexibility of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol, and how do they align with experimental data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model rotational freedom of the pentanol chain. Key torsion angles (e.g., C3-C4-N-C(pyridine)) should align with NOESY NMR data showing proximity between pyridine and hydroxyl protons .
  • Docking Studies : Assess interactions with biological targets (e.g., P2X7 receptors) using AutoDock Vina. Compare predicted binding affinities with in vitro assays (e.g., IC50 measurements) .
    Validation : Overlay computed lowest-energy conformers with X-ray crystallography data (if available) or 2D NOESY correlations .

Basic: What purification strategies are recommended for isolating 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–50% EtOAc). The compound’s polarity (logP ~1.2) ensures moderate retention .
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C. Monitor purity via HPLC (C18 column, 70:30 H2O/MeCN, 1 mL/min) .
  • Acid-Base Extraction : Utilize the compound’s basic amine (pKa ~9.5) by extracting into aqueous HCl (pH 2), then basify with NaOH to precipitate .

Advanced: How can conflicting spectroscopic data (e.g., anomalous NMR shifts) be resolved during structural validation?

Methodological Answer:

  • Deuterium Exchange : Add D2O to confirm exchangeable protons (e.g., OH/NH) .
  • Variable Temperature NMR : Heat to 50°C to resolve overlapping peaks caused by conformational exchange .
  • HSQC/HMBC Experiments : Assign ambiguous carbons/protons through 2D correlations, particularly for pyridine ring signals .
    Case Study : A downfield-shifted NH peak (δ 5.5 ppm) may indicate hydrogen bonding; verify via IR (broad ~3300 cm⁻¹) and computational solvation models .

Advanced: What in vitro assays are suitable for evaluating the biological activity of 4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol, and how should controls be designed?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-ATP for P2X7 receptor inhibition) with HEK293 cells expressing the target. Include negative controls (vehicle) and positive controls (e.g., AZ10606120) .
  • Cytotoxicity Screening : Employ MTT assays on human neuronal cells (SH-SY5Y line) at 10–100 µM concentrations. Normalize data to untreated cells and validate with lactate dehydrogenase (LDH) release assays .
    Data Interpretation : IC50 values should be triplicated, and statistical significance assessed via ANOVA (p < 0.05) .

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